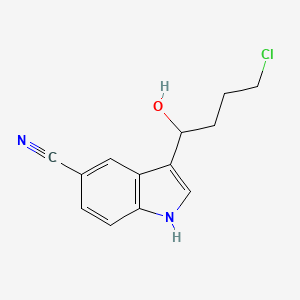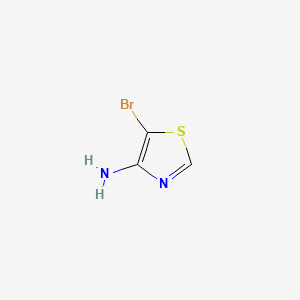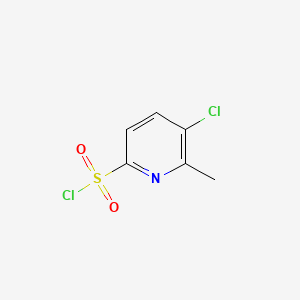
5-Chloro-6-methylpyridine-2-sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-methylpyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H5Cl2NO2S . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride involves several steps. It is a derivative of 6-Chloro-2-methyl-3-nitropyridine, which is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More detailed information about its synthesis can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride is represented by the formula C6H5Cl2NO2S . The molecular weight of this compound is 226.0804 .Chemical Reactions Analysis
5-Chloro-6-methylpyridine-2-sulfonyl Chloride is involved in various chemical reactions. It is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More information about its chemical reactions can be found in related scientific literature .Physical And Chemical Properties Analysis
5-Chloro-6-methylpyridine-2-sulfonyl Chloride has a boiling point of 300.1±42.0 °C and a density of 1.532±0.06 g/cm3 . It also has a pKa value of -6.70±0.29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-Chloro-6-methylpyridine-2-sulfonyl chloride is a compound that finds applications in various synthesis and chemical reaction studies. For instance, it has been involved in the preparation of 2-chloro-5-methylpyridine through different chlorination methods, highlighting its utility in generating pyridine derivatives which are crucial in pharmaceutical and agrochemical industries (Zhao Bao, 2003). Moreover, it serves as a reactant in the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, showcasing its versatility in chemical transformations and its role in synthesizing a wide array of chemical entities for further applications in materials science, medicinal chemistry, and other fields (C. A. Obafemi, 1982).
Antitumor Activity
The compound is also a key intermediate in the synthesis of complex molecules with biological activities. An example includes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a molecule with potent antitumor properties, demonstrating the compound's importance in the development of new therapeutic agents (E. Grivsky et al., 1980).
Catalytic Processes
Additionally, 5-Chloro-6-methylpyridine-2-sulfonyl chloride is involved in catalytic processes, such as the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. This process exemplifies its application in achieving regioselective modification of molecules, which is critical for the development of compounds with specific properties for use in various industries, including pharmaceuticals, agrochemicals, and materials science (O. Saidi et al., 2011).
Industrial Applications
In industrial contexts, the compound's derivatives are significant for the separation and purification processes of important intermediates in the manufacture of medicines and pesticides. Techniques like extraction, distillation, and column chromatography utilize such intermediates, demonstrating the compound's critical role in ensuring the quality and purity of final products (Su Li, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-6-methylpyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWMAVRNJCDLRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methylpyridine-2-sulfonyl Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


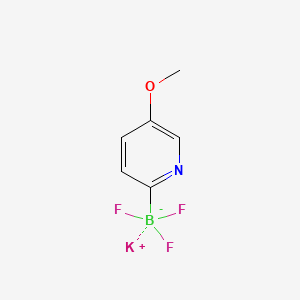
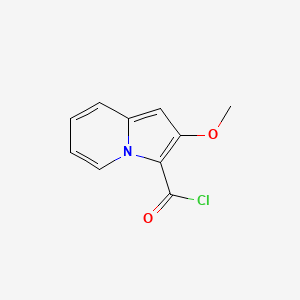
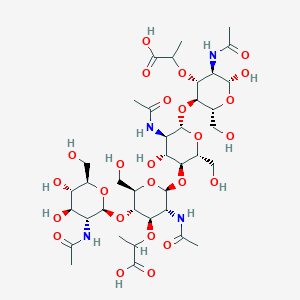

![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)

